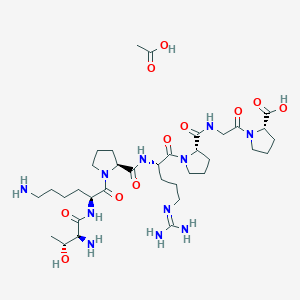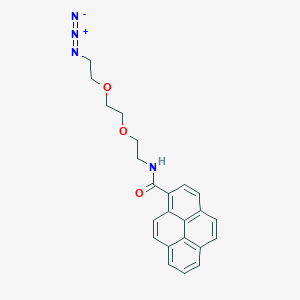
RAM2061
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAM2061 is a novel inhibitor of geranylgeranyl diphosphate synthase (GGDPS), showing significant reduction in tumor growth in mice.
Applications De Recherche Scientifique
Research Activity Management Tool for Advanced Researchers The Research Activity Management (RAM) Tool was developed to aid in the management of research activities, providing a unified system for tracking and documenting scientific research achievements. This tool assists in maintaining a comprehensive record of a researcher's activities with minimal effort, demonstrating its utility across various research fields (Dorca, 2013).
Ramf An Open-Source R Package for Statistical Analysis in Plant Science
"Ramf" is an open-source R package designed for the statistical analysis and visualization of data, particularly in the field of plant science. It simplifies data representation and analysis for mycorrhiza research, demonstrating its application in scientific research for data transparency and ease of use (Chiapello et al., 2019).
Automatic Optimization of Array Queries in Scientific Databases The RAM (Relational Array Mapping) system enhances the management of complex computations on large multi-dimensional datasets. It offers an advanced approach for optimizing database queries in scientific applications, particularly when dealing with intricate data structures (BallegooijvanA. et al., 2005).
Microcontroller Design in Space Science In the Montana EaRth Orbiting Pico-Explorer (MEROPE) satellite project, a specific RAM chip (IDT72291 150 Kbyte RAM) was used for storing scientific data. This showcases the application of RAM in space science, particularly in managing data storage and processing in satellite missions (Larsen et al., 2002).
Spatial Learning and Memory Assessment Using HMD-RAM A head-mounted-display RAM (HMD-RAM) program was developed for assessing spatial learning and memory in humans. This innovative use of RAM technology has applications in diagnosing and studying spatial learning and memory deficits, such as in amnestic mild cognitive impairment and Alzheimer’s disease (Kim et al., 2018).
Quantum RAM and Computing Research in quantum RAM (qRAM) explores advanced memory systems that access superpositions of memory sites. This has significant implications for quantum computing and information processing, offering a pathway to more efficient and powerful computational systems (Giovannetti et al., 2008).
Application in Robust Activity Marking in Neuroscience The Robust Activity Marking (RAM) system is used in neuroscience for identifying and studying specific ensembles of neurons. This system is instrumental in understanding how experiences are encoded in neural circuits (Sørensen et al., 2016).
RAM Analysis in Photovoltaic Systems RAM (Reliability, Availability, and Maintainability) analysis is crucial in assessing the performance and reliability of solar photovoltaic systems. This application highlights the importance of RAM in ensuring the operational efficiency and safety of renewable energy technologies (Sayed et al., 2019).
Propriétés
Formule moléculaire |
C16H25N3Na4O6P2 |
|---|---|
Poids moléculaire |
509.2976 |
Nom IUPAC |
Sodium (E)-(1-(1-(4,8-dimethylnona-3,7-dien-1-yl)-1H-1,2,3-triazol-4-yl)propane-2,2-diyl)bis(phosphonate) |
InChI |
InChI=1S/C16H29N3O6P2.4Na/c1-13(2)7-5-8-14(3)9-6-10-19-12-15(17-18-19)11-16(4,26(20,21)22)27(23,24)25;;;;/h7,9,12H,5-6,8,10-11H2,1-4H3,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4/b14-9+;;;; |
Clé InChI |
YBGYJINSIKVFSV-GPZOHOMCSA-J |
SMILES |
CC(P([O-])([O-])=O)(P([O-])([O-])=O)CC1=CN(CC/C=C(C)/CC/C=C(C)/C)N=N1.[Na+].[Na+].[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RAM2061; RAM-2061; RAM 2061 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)
